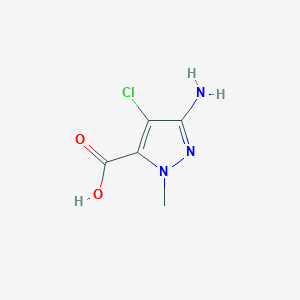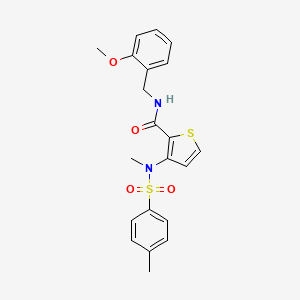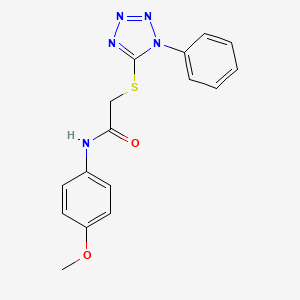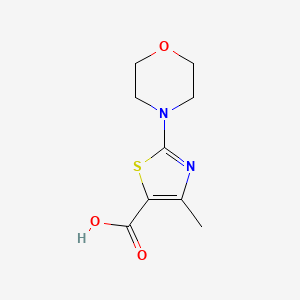
3-(1-(5-Phenylisoxazole-3-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(5-Phenylisoxazole-3-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a phenylisoxazole, a pyrrolidine, and an imidazolidinedione . The phenylisoxazole group is a five-membered aromatic ring with an oxygen and a nitrogen atom, attached to a phenyl group . The pyrrolidine is a five-membered ring with a nitrogen atom . The imidazolidinedione is a five-membered ring with two nitrogen atoms and two carbonyl groups.
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Isoxazole rings can be synthesized using various methods, many of which involve metal-free synthetic routes .Molecular Structure Analysis
The structure of this compound would be determined by the arrangement of its functional groups and the stereochemistry of its atoms. The pyrrolidine ring, for example, is known for its stereogenicity of carbons, which means that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the carbonyl groups in the imidazolidinedione might be susceptible to nucleophilic attack, and the nitrogen in the pyrrolidine could potentially act as a base or a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of polar groups like carbonyl and nitrogen might increase its solubility in polar solvents .科学的研究の応用
Synthesis and Structural Analysis
The synthesis and structural exploration of imidazolidine-2,4-diones reveal their significant potential in the field of material science and pharmaceutical research. A study on racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione demonstrated the compound's high thermal stability and confirmed its structure through X-ray diffraction studies and DFT calculations, showcasing the precision in molecular geometry optimization and electronic spectrum analysis (Prasad et al., 2018).
Biological Activities and Pharmacological Potential
Imidazolidine-2,4-dione derivatives have been investigated for their hypoglycemic activity, as illustrated by the design, synthesis, and evaluation of thiazolidine-2,4-diones. These compounds have shown promising results in insulin-induced adipocyte differentiation in vitro and hypoglycemic activity in vivo, indicating potential for diabetes treatment (Oguchi et al., 2000).
Chemical Properties and Reactivity
The electrochemical properties of imidazolidine-2,4-diones have been thoroughly investigated, providing insights into their redox behavior and pKa values, thus offering a deeper understanding of their structure-activity relationships and biochemical mechanisms (Nosheen et al., 2012).
Novel Synthetic Routes and Applications
Research on imidazolidine-2,4-diones has also led to the development of novel synthetic routes, enabling the creation of structurally diverse compounds with potential applications in medicinal chemistry and material science. For example, the three-component condensation of 4-imino-1-phenylimidazolidin-2-one with aldehydes and Meldrum's acid has been utilized to synthesize imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, expanding the toolbox for chemical synthesis (Krylov et al., 2019).
作用機序
将来の方向性
Future research could involve the synthesis of this compound and the investigation of its biological activity. The pyrrolidine ring is a versatile scaffold for the development of biologically active compounds, and the phenylisoxazole group is found in many commercially available drugs . Therefore, this compound could potentially have interesting biological properties.
特性
IUPAC Name |
3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-15-9-18-17(24)21(15)12-6-7-20(10-12)16(23)13-8-14(25-19-13)11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFKIYZTFIKTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-Phenylisoxazole-3-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(4-Chlorophenyl)methylsulfanyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![4-benzyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2446132.png)
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol](/img/structure/B2446134.png)

![1-butyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2446137.png)
![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446138.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2446140.png)



![2-Amino-2-[4-[3-(dimethylamino)propoxy]phenyl]acetic acid](/img/structure/B2446146.png)
![2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2446149.png)